molecular formula C8H7NOS2 B8324921 5-(2-Thienyl)-2-thiazolylmethanol

5-(2-Thienyl)-2-thiazolylmethanol

Cat. No.: B8324921
M. Wt: 197.3 g/mol
InChI Key: UQNDCPZIIXMSLU-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-2-thiazolylmethanol is a heterocyclic compound featuring a thiazole core substituted with a 2-thienyl group at the 5-position and a hydroxymethyl (-CH2OH) group at the 2-position.

Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

(5-thiophen-2-yl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C8H7NOS2/c10-5-8-9-4-7(12-8)6-2-1-3-11-6/h1-4,10H,5H2

InChI Key

UQNDCPZIIXMSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(S2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-(2-Thienyl)-2-thiazolylmethanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₈H₇NOS₂ 213.28 Not available Thiazole (2-CH₂OH, 5-thienyl)
[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol C₉H₉NOS₂ 211.30 337508-70-0 Thiazole (4-thienyl, 2-methyl)
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol C₁₁H₁₁NOS 205.27 Not available Thiazole (5-CH₂OH, 2-methyl, 4-phenyl)
[5-(2-Pyridinyl)-2-thienyl]methanol C₁₀H₉NOS 191.25 197899-76-6 Thiophene (5-pyridinyl, 2-CH₂OH)

Key Observations :

  • Substituent Effects: The presence of a methyl group (e.g., in ) increases lipophilicity compared to the unsubstituted thiazole in the target compound.

Implications :

  • The 2-thienyl moiety appears critical for antimicrobial activity, as seen in oxadiazole and triazole derivatives .
  • The thiazole core in the target compound may offer distinct pharmacokinetic profiles compared to triazoles or oxadiazoles due to differences in ring electronegativity and metabolic stability.

Analytical Methods :

  • Spectroscopic techniques (¹H/¹³C NMR, MS) are standard for characterizing these compounds, as noted in .

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